

An In-depth Technical Guide to Beta-Aspartyl-Histidine (Beta-Asp-His)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide Beta-Aspartyl-Histidine (**Beta-Asp-His**), covering its chemical identity, synthesis, analysis, and known biological interactions. The information is tailored for professionals in research and drug development who require detailed chemical and procedural data.

Chemical Identity and Properties

Beta-Aspartyl-Histidine is a dipeptide composed of a beta-aspartic acid residue and a histidine residue. The key chemical identifiers and properties of this compound are summarized in the table below for easy reference.



Identifier	Value	Source
CAS Number	20223-80-7	[1]
Molecular Formula	C10H14N4O5	[1]
Molecular Weight	270.24 g/mol	[1]
IUPAC Name	(2S)-2-[[(3S)-3-amino-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoicacid	
Canonical SMILES	NINVALID-LINKC(=O)N INVALID-LINKC(=O)O	_
InChI Key	HSPSXROIMXIJQW- BQBZGAKWSA-N	_
Synonyms	L-Aspartyl-L-Histidine, Asp-His	_

Experimental Protocols Synthesis of Beta-Asp-His via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of **Beta-Asp-His** can be achieved using a standard solid-phase peptide synthesis (SPPS) protocol based on Fmoc/tBu chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Materials:

- Fmoc-His(Trt)-Wang resin
- Fmoc-β-Asp(OtBu)-OH
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure®



- Piperidine solution (20% in DMF)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)
- Diethyl ether

Protocol:

- Resin Swelling: Swell the Fmoc-His(Trt)-Wang resin in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the histidine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
- · Amino Acid Coupling:
 - Dissolve Fmoc-β-Asp(OtBu)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
 - Add the activation solution to the resin and shake for 2 hours at room temperature.
 - Perform a Kaiser test to confirm the completion of the coupling reaction.
 - Wash the resin with DMF and DCM.
- Final Fmoc Deprotection: Remove the Fmoc group from the newly added β-aspartic acid residue using 20% piperidine in DMF for 20 minutes. Wash the resin with DMF and DCM.
- Cleavage and Deprotection:
 - Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.



- Filter the resin and collect the TFA solution containing the crude peptide.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the crude peptide under vacuum.

Purification and Characterization

Purification by High-Performance Liquid Chromatography (HPLC):

The crude **Beta-Asp-His** peptide can be purified using reversed-phase HPLC (RP-HPLC).

- Column: C18 column (e.g., 5 μm particle size, 100 Å pore size, 4.6 x 250 mm)
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: A linear gradient of 5-30% B over 30 minutes is a good starting point and can be
 optimized for best separation.
- Flow Rate: 1 mL/min
- Detection: UV absorbance at 214 nm and 280 nm.
- Procedure: Dissolve the crude peptide in mobile phase A and inject it onto the column.
 Collect fractions corresponding to the major peak and confirm the purity of the collected fractions by analytical HPLC. Lyophilize the pure fractions to obtain the final product.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy:

The identity and structure of the purified **Beta-Asp-His** can be confirmed by ¹H and ¹³C NMR spectroscopy.

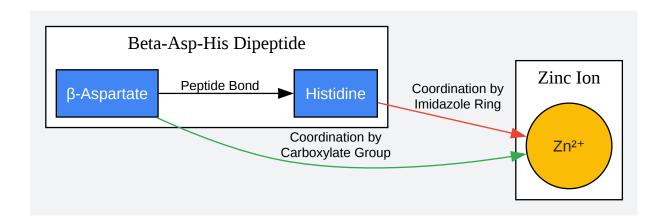
 Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent, such as D₂O.



- Expected 1H NMR Signals: The spectrum will show characteristic signals for the protons of the aspartic acid and histidine residues, including the α and β -protons of the backbones and the side-chain protons. The imidazole protons of histidine will be observable in the aromatic region.
- Expected 13 C NMR Signals: The spectrum will display distinct signals for the carbonyl carbons of the peptide bonds and the carboxylic acid groups, as well as for the α and β -carbons of both amino acid residues and the carbons of the histidine imidazole ring.

Biological Interactions: The Beta-Asp-His Zinc Complex

Beta-Asp-His is known to form a complex with zinc (Zn²+) ions.[1] The coordination of zinc by peptides and proteins is a fundamental aspect of biological inorganic chemistry, influencing structure and function. In proteins, zinc is typically coordinated by the side chains of cysteine, histidine, aspartate, and glutamate residues.[2][3] For the **Beta-Asp-His** dipeptide, the most likely coordination sites for a zinc ion are the imidazole ring of histidine and the carboxylate groups of the aspartic acid residue. The precise stoichiometry and geometry of the **Beta-Asp-His**-Zn²+ complex would require dedicated structural studies, but a plausible coordination model can be proposed.



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Caption: Proposed coordination of a Zinc ion by the **Beta-Asp-His** dipeptide.

Signaling Pathways and Biological Function





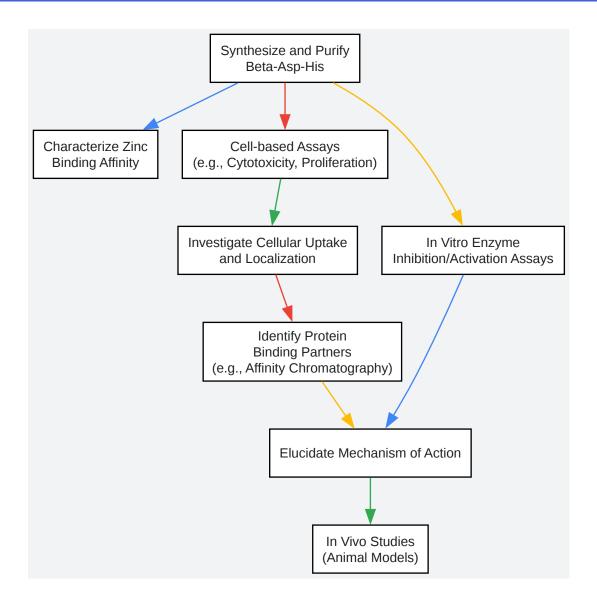


Currently, there is a lack of specific, well-defined signaling pathways in which the dipeptide **Beta-Asp-His** is known to be a key modulator. While "His-to-Asp phosphotransfer" is a known signaling mechanism in bacteria and plants, this process involves phosphorylation of histidine and aspartate residues within larger proteins and is not directly related to the function of the free dipeptide **Beta-Asp-His**.

The biological roles of the constituent amino acids are well-established. L-aspartic acid is an excitatory neurotransmitter and a precursor for other amino acids and nucleotides. Histidine is a precursor for histamine and is involved in various enzymatic reactions. The biological significance of the dipeptide itself, however, remains an area for further investigation.

Given the affinity of **Beta-Asp-His** for zinc, it is plausible that it could play a role in zinc homeostasis or act as a zinc ionophore in specific biological contexts. However, experimental evidence to support a specific signaling role is not yet available in the public domain. The diagram below illustrates a hypothetical workflow for investigating the potential biological activity of **Beta-Asp-His**.





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Caption: A logical workflow for the investigation of the biological function of **Beta-Asp-His**.

Conclusion

Beta-Aspartyl-Histidine is a dipeptide with well-defined chemical properties that can be synthesized and purified using standard laboratory techniques. Its ability to chelate zinc suggests potential roles in biological systems related to metal ion transport or regulation. However, its specific biological functions and involvement in signaling pathways are not yet fully elucidated and represent a promising area for future research. This guide provides the foundational chemical and procedural information necessary for scientists to embark on further investigation of this intriguing dipeptide.



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